molecular formula C2H2ClF3 B12671391 1-Chloro-1,1,2-trifluoroethane CAS No. 421-04-5

1-Chloro-1,1,2-trifluoroethane

Cat. No.: B12671391
CAS No.: 421-04-5
M. Wt: 118.48 g/mol
InChI Key: HILNUELUDBMBJQ-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2-trifluoroethane is a halogenated hydrocarbon with the molecular formula C₂H₂ClF₃. It is a colorless, non-flammable gas that is used in various industrial applications. The compound is known for its stability and low reactivity, making it suitable for use in refrigeration and as a solvent in chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1,1,2-trifluoroethane can be synthesized through the fluorination of 1,1,2-trichloroethane. This process involves the replacement of chlorine atoms with fluorine atoms using hydrogen fluoride (HF) as a fluorinating agent. The reaction is typically carried out in the presence of a catalyst such as chromium oxide (Cr₂O₃) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of advanced catalysts and reaction engineering techniques helps in achieving high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,1,2-trifluoroethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1,1,2-trifluoroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,2-trifluoroethane involves its interaction with various molecular targets. In biological systems, it can affect ion channels and neurotransmitter receptors, leading to changes in cellular excitability and function. The compound’s effects are mediated through its ability to alter membrane fluidity and disrupt normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Its low reactivity and high stability make it particularly useful in applications requiring non-reactive solvents and refrigerants .

Properties

CAS No.

421-04-5

Molecular Formula

C2H2ClF3

Molecular Weight

118.48 g/mol

IUPAC Name

1-chloro-1,1,2-trifluoroethane

InChI

InChI=1S/C2H2ClF3/c3-2(5,6)1-4/h1H2

InChI Key

HILNUELUDBMBJQ-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)Cl)F

Origin of Product

United States

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